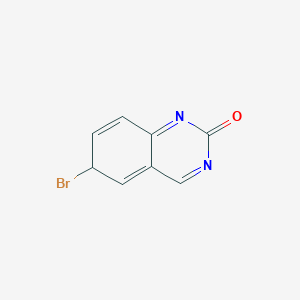
PAR4 antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAR4 antagonist 3 is a compound that inhibits the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a family of G protein-coupled receptors that play significant roles in various physiological processes, including thrombosis, inflammation, and cancer. PAR4, in particular, is involved in platelet activation and aggregation, making it a target for antithrombotic therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 3 typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of the compound is synthesized using a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques .
化学反应分析
Types of Reactions
PAR4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .
科学研究应用
PAR4 antagonist 3 has a wide range of scientific research applications, including :
Chemistry: Used as a tool compound to study the structure-activity relationships of protease-activated receptor antagonists.
Biology: Employed in research to understand the role of PAR4 in cellular signaling and platelet function.
Medicine: Investigated as a potential therapeutic agent for the treatment of thrombotic disorders and inflammatory diseases.
Industry: Utilized in the development of new antithrombotic drugs and other therapeutic agents.
作用机制
PAR4 antagonist 3 exerts its effects by binding to the protease-activated receptor 4 and inhibiting its activation. This prevents the receptor from initiating downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets of this compound include the extracellular domain of PAR4, where it blocks the binding of thrombin and other activating proteases .
相似化合物的比较
PAR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting PAR4. Similar compounds include :
BMS-986120: Another potent and selective PAR4 antagonist developed by Bristol-Myers Squibb.
YD-3: A small-molecule PAR4 antagonist that inhibits platelet activation.
Indazole and Indole Derivatives: These compounds also act as PAR4 antagonists but may have different selectivity profiles.
属性
分子式 |
C22H16FN3O5S |
|---|---|
分子量 |
453.4 g/mol |
IUPAC 名称 |
6-[2-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)30-15(11-29-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChI 键 |
RBFSJRLVUDQWIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OCC(O5)COC6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
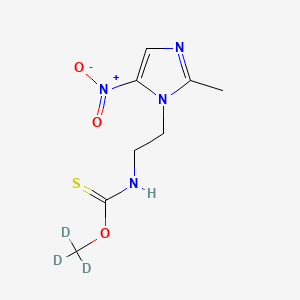
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
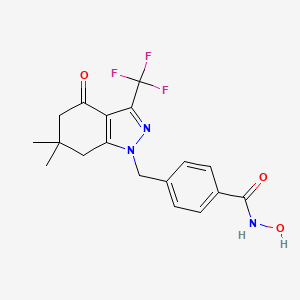
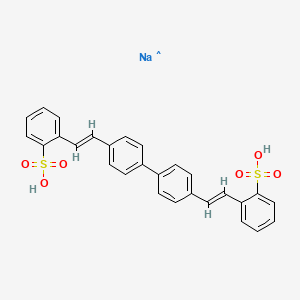
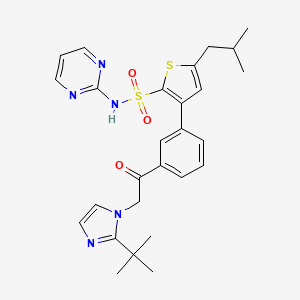

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
